molecular formula C13H14N4O B6418588 N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105240-97-8

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6418588
CAS No.: 1105240-97-8
M. Wt: 242.28 g/mol
InChI Key: DDQCERBMPZOTCU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound designed for research applications, particularly in the fields of medicinal chemistry and drug discovery. It belongs to the 1,2,3-triazole-4-carboxamide class of heterocycles, which are of significant interest due to their wide range of biological activities. Compounds within this structural class have been identified as promising scaffolds in the search for new therapeutic agents . This specific compound features a cyclopropyl substituent, which is valued in lead-oriented synthesis for increasing the fraction of sp3-carbon atoms while maintaining conformational restriction . Research into analogous 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides has demonstrated potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, the 1,2,3-triazolyl-4-carboxamide motif is a key pharmacophore in preclinical anticancer research, with related compounds showing activity against various human cancer cell lines by targeting pathways such as tubulin polymerization . The core structure is typically synthesized via a efficient two-step process involving a Dimroth reaction to form the triazole carboxylic acid, followed by amidation . This product is intended for research and further manufacturing use only, strictly for laboratory purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-2-6-11(7-3-9)17-8-12(15-16-17)13(18)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCERBMPZOTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen azide-alkyne cycloaddition is a cornerstone for synthesizing 1,2,3-triazole derivatives. For N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, this method involves reacting a substituted acetylene with an organic azide. A modified procedure from Pokhodylo et al. (2020) demonstrates the use of 4-methylphenylazide and cyclopropylacetylene under copper(I) catalysis, yielding the 1,4-disubstituted triazole intermediate. Key parameters include:

  • Catalyst : CuI (5 mol%) in tert-butanol.

  • Temperature : 60°C for 12 hours.

  • Yield : 78% after column purification.

This method’s regioselectivity ensures the 1,4-isomer dominates, critical for subsequent functionalization.

Dimroth Rearrangement

An alternative route employs the Dimroth rearrangement, which converts 5-amino-1,2,3-triazole-4-carboxylates into 1,5-disubstituted derivatives. As detailed in Slyvka et al. (2021), reacting 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid with 4-methylphenyl isocyanate in dimethylformamide (DMF) at 80°C produces the target triazole carboxamide in 85% yield. This method avoids metal catalysts, making it advantageous for pharmaceutical synthesis.

Amidation Techniques for Carboxamide Formation

Carbodiimide-Mediated Coupling

The amidation of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with cyclopropylamine is achieved using 1,10-carbonyldiimidazole (CDI). According to Pokhodylo et al. (2020), CDI activates the carboxylic acid in dry acetonitrile, followed by nucleophilic attack by cyclopropylamine at 70°C. Key data:

  • Molar Ratio : 1:1.2 (acid:CDI).

  • Reaction Time : 2 hours.

  • Yield : 92% after recrystallization.

HATU-Based Coupling

For sterically hindered amines, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers superior activation. A protocol adapted from PMC5748279 (2017) involves dissolving the triazole carboxylic acid and cyclopropylamine in dichloromethane with HATU and N,N-diisopropylethylamine (DIPEA). After stirring at room temperature for 4 hours, the product is isolated in 89% yield.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like acetonitrile and DMF enhance reaction rates by stabilizing charged intermediates. Comparative studies show:

SolventYield (%)Reaction Time (h)
Acetonitrile922
DMF881.5
THF763

Data derived from Pokhodylo et al. (2020) and Slyvka et al. (2021).

Temperature and Catalysis

Elevated temperatures (70–80°C) improve kinetics but risk decomposition. Copper-catalyzed cycloadditions at 60°C balance efficiency and stability. Catalytic amounts of CuI reduce side products compared to stoichiometric reagents.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis (Monoclinic, space group P2₁/c) confirms the planar triazole ring and intermolecular hydrogen bonding between the carboxamide NH and adjacent oxygen atoms. Key metrics:

  • Bond Lengths : C–N (1.335 Å), C–O (1.231 Å).

  • Dihedral Angles : 12.3° between triazole and 4-methylphenyl groups.

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.56 (s, 1H, NH), 7.89 (d, J = 8.6 Hz, 2H, Ar–H), 2.41 (s, 3H, CH₃).

  • IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

Scalability and Industrial Applications

Pilot-scale synthesis (100 g batch) using CDI-mediated amidation achieves 88% yield with 99.5% purity (HPLC). The process is compatible with continuous-flow reactors, reducing solvent waste by 40%. Regulatory-compliant routes emphasize minimizing residual metal catalysts (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways. Below is a detailed comparison of N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with analogous compounds, focusing on structural variations, biological activity, and physicochemical properties.

Substituent Variations on the Amide Group

Compound Name Amide Substituent Aryl Substituent Molecular Weight (g/mol) Key Findings Reference ID
This compound Cyclopropyl 4-Methylphenyl ~272.3 (estimated) Exhibits anticancer activity; studied for crystal packing and hydrogen-bonding interactions.
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 4-Methoxyphenyl 398.8 Enhanced antiproliferative activity due to electron-withdrawing Cl and electron-donating OMe.
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-Hydroxy-3-phenylpropyl 4-Chlorophenyl 372.8 Shows moderate cytotoxicity; hydroxyl group improves solubility.
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 3-Phenyloxazolylmethyl 4-Chlorophenyl 410.9 High activity against lung cancer cells (NCI-H522); oxazole moiety enhances target binding.

Variations in Aryl and Triazole Substituents

Compound Name Triazole Substituent Aryl Group Biological Target/Activity Reference ID
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) Benzyl 3,4-Dimethylphenyl Macrophage migration inhibitory factor (MIF) inhibition; IC₅₀ = 1.2 µM.
1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (MKA122) 1-Phenylethyl 4-(Cyclopropylcarbamoyl) MIF tautomerase inhibition; IC₅₀ = 0.8 µM.
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide Quinolin-2-yl 2-Fluorophenyl Wnt/β-catenin pathway inhibition; improves glucose/lipid metabolism.
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide-related compound) None (parent scaffold) 2-Fluorobenzyl Antiepileptic activity; structural simplicity but lower potency compared to analogs.

Key Structure-Activity Relationships (SAR)

Amide Substituents :

  • Cyclopropyl and aromatic groups (e.g., benzyl, chlorophenyl) improve metabolic stability and binding affinity to hydrophobic pockets .
  • Hydrophilic substituents (e.g., hydroxypropyl) enhance solubility but may reduce membrane permeability .

Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on the aryl ring increase cytotoxicity by enhancing electrophilic interactions with targets like c-Met or tubulin . Bulky substituents (e.g., quinolinyl, oxazolyl) improve selectivity for specific pathways (e.g., Wnt/β-catenin) .

Triazole Modifications :

  • Methyl or ethyl groups at the 5-position of the triazole ring are common in anticancer agents, likely due to optimal steric effects .

Biological Activity

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, structure-activity relationships (SAR), and various biological activities supported by recent research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}N4_4O
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 1105240-97-8

The compound features a cyclopropyl group, a 4-methylphenyl moiety, and a triazole core, which contributes to its stability and reactivity. The unique combination of these substituents influences its biological activity significantly.

Synthesis of this compound

The synthesis typically involves multi-step reactions that allow for the incorporation of the cyclopropyl group and the formation of the triazole ring. Various methods have been explored to optimize yield and purity, including click chemistry approaches that utilize azides and alkynes.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has indicated that triazole derivatives can possess significant anticancer properties. In vitro studies demonstrated that this compound inhibits cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound shows potent activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Antifungal Activity

The antifungal potential of triazoles is well-documented. This compound has shown efficacy against several fungal pathogens, including Candida albicans and Aspergillus fumigatus. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antifungal potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups can significantly influence the biological activity of triazole derivatives. For instance:

Substituent Biological Activity Remarks
Cyclopropyl groupEnhanced stabilityContributes to unique conformational properties
4-Methylphenyl groupIncreased lipophilicityFacilitates membrane penetration
Triazole coreBroad-spectrum activityKey pharmacophore in many bioactive compounds

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Evaluation : In a study assessing various triazole derivatives against breast cancer cell lines, this compound demonstrated an IC50_{50} value in the low micromolar range, indicating substantial efficacy.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Fungal Inhibition Assays : The compound was tested against clinical isolates of Candida species and showed promising results with MIC values indicating potential for therapeutic applications in antifungal treatments.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide precursor preparation : Reacting 4-methylphenyl azide with a propargylamide derivative.
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 50–80°C for 6–12 hours .
  • Purification : Column chromatography or recrystallization to isolate the triazole-carboxamide product. Reaction yields (~60–85%) depend on substituent electronic effects and steric hindrance .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, triazole carbons at ~145–150 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonds (e.g., N–H···N interactions) and π-stacking .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 311.31 for analogs) .

Basic: What preliminary biological screening data exist for this compound?

Answer: Triazole-carboxamides exhibit:

  • Enzyme inhibition : COX-2 inhibition (IC₅₀ ~10–50 µM) via competitive binding to active sites .
  • Anticancer activity : Moderate cytotoxicity (e.g., IC₅₀ ~20–100 µM against MCF-7 and HCT-116 cell lines) via apoptosis induction .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., fluorophenyl vs. methylphenyl) to isolate pharmacophore contributions .
  • Dose-response assays : Validate activity thresholds using standardized protocols (e.g., MTT assays with triplicate replicates) .
  • Molecular docking : Simulate binding modes (e.g., AutoDock Vina) to explain discrepancies in enzyme inhibition .

Advanced: How to optimize reaction conditions for improved yield and purity?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance cycloaddition rates but may require post-reaction dilution .
  • Catalyst optimization : Cu(I) with stabilizing ligands (e.g., TBTA) reduces side reactions .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to minimize over- or under-reaction .

Advanced: What mechanistic insights explain its interaction with biological targets?

Answer:

  • Enzyme binding : The triazole ring forms hydrogen bonds with catalytic residues (e.g., COX-2 His90), while the cyclopropyl group enhances hydrophobic pocket interactions .
  • Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) reveals membrane permeability and intracellular localization .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., Wnt/β-catenin modulation in cancer models) .

Advanced: How do substituents influence pharmacological properties?

Answer: Comparative studies show:

  • Electron-withdrawing groups (e.g., -F): Increase metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., cyclopropyl): Enhance target selectivity by reducing off-target binding .
  • Polar groups (e.g., -NH₂): Improve water solubility but may shorten half-life .

Advanced: How to analyze crystallographic data for stability and polymorphism?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π contacts) impacting crystal packing .
  • Thermal analysis : DSC/TGA identifies polymorphic transitions (e.g., melting points ~180–220°C) .
  • SHELXL refinement : Adjusts displacement parameters to resolve disorder in cyclopropyl moieties .

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